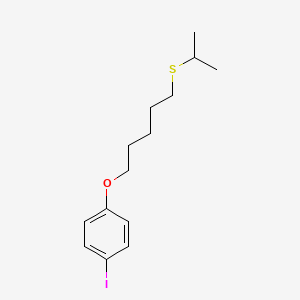
1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 5-propan-2-ylsulfanylpentoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene typically involves the iodination of a suitable precursor. One common method is the use of N-iodosuccinimide (NIS) as an iodination reagent in the presence of mild bases such as potassium carbonate (K2CO3) or 4-dimethylaminopyridine (DMAP). The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions is optimized for scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and iodine atoms.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium iodide (KI) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.
Scientific Research Applications
1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions depending on its specific application.
Comparison with Similar Compounds
Iodobenzene: A simpler analog with an iodine atom attached to a benzene ring.
4-Iodobenzotrifluoride: Contains a trifluoromethyl group instead of the 5-propan-2-ylsulfanylpentoxy group.
1-Iodo-4-(trifluoromethoxy)benzene: Features a trifluoromethoxy group as a substituent.
Uniqueness: 1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of the 5-propan-2-ylsulfanylpentoxy group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21IOS/c1-12(2)17-11-5-3-4-10-16-14-8-6-13(15)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQUZCZPUAJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21IOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,3-trimethyl-3-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5178835.png)
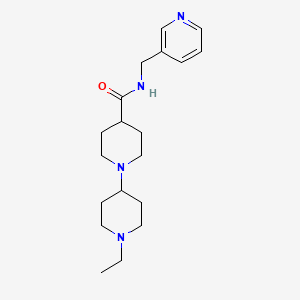
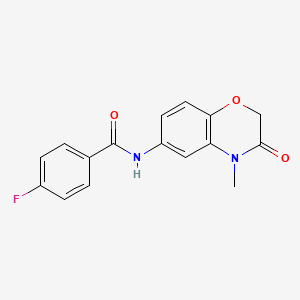
![4-methoxy-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5178855.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethyl-1-piperazinyl)-N-methyl-2-indanecarboxamide](/img/structure/B5178862.png)
![3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide](/img/structure/B5178865.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)
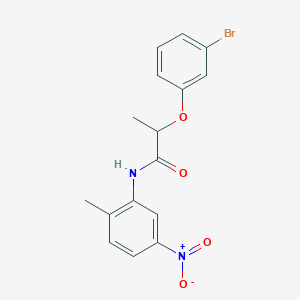
![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)
![3'-ETHYL 5'-(2-METHOXYETHYL) 6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE](/img/structure/B5178905.png)

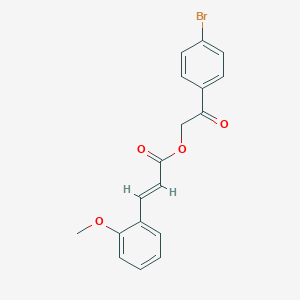
![4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole](/img/structure/B5178947.png)
